7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with 1H-1,2,4-triazole-3-carboxylic acid, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) under reflux.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole and pyrimidine rings facilitate strong interactions with biological macromolecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole: A simpler triazole compound with similar biological activities.
4-chlorophenyl-1H-1,2,4-triazole: Shares the chlorophenyl and triazole moieties but lacks the pyrimidine ring.
1,2,4-triazolo[4,3-b]pyridazine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its fused triazole-pyrimidine ring system, which imparts distinct chemical and biological properties. This structural feature enhances its stability and binding affinity to biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
7-(4-chlorophenyl)-6-(1,2,4-triazol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN7/c14-10-3-1-9(2-4-10)12-11(20-8-15-6-18-20)5-16-13-17-7-19-21(12)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJFRQGWUIUCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC3=NC=NN23)N4C=NC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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